molecular formula C11H18F3NO4 B2901194 3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid CAS No. 2248417-16-3

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid

Cat. No.: B2901194
CAS No.: 2248417-16-3
M. Wt: 285.263
InChI Key: ODKSBJPBOVJHKZ-UHFFFAOYSA-N
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Description

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid is a structurally complex amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl (CF₃) substituent at position 2, and a methyl group at position 3. This compound is closely related to Boc-protected valine (Boc-Val-OH, CAS 13734-41-3) but is distinguished by the presence of the CF₃ group, which significantly alters its electronic and steric properties . Such modifications are common in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. The compound serves as a critical intermediate in synthesizing fluorinated peptides or small-molecule drugs, particularly in contexts requiring resistance to enzymatic degradation .

Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-6(2)10(7(16)17,11(12,13)14)15-8(18)19-9(3,4)5/h6H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSBJPBOVJHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using various methods, such as the reaction of the corresponding halide with a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through standard organic synthesis techniques, such as alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Key Differences and Implications

Trifluoromethyl vs. In contrast, the phenyl group in 3-methyl-2-phenylbutanoic acid introduces aromaticity, reducing solubility but enhancing π-π stacking interactions in protein binding .

Positional Isomerism :

  • The 4,4,4-trifluoro analog () places CF₃ at position 4, which lowers the pKa of the carboxylic acid due to electron-withdrawing effects, making it more acidic than the target compound .

Dipeptide vs. Single Amino Acid Derivatives: Boc-Val-Val-OH () is a dipeptide with two valine residues, enabling extended peptide chain synthesis. The target compound, however, is a single amino acid derivative optimized for introducing fluorinated motifs .

Biological Activity

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C9H14F3N1O4C_9H_{14}F_3N_1O_4, with a molecular weight of approximately 239.21 g/mol. Its structure features a trifluoromethyl group, which is known to enhance the lipophilicity and bioavailability of compounds.

PropertyValue
Molecular Weight239.21 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point339.5 ± 25.0 °C
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain proteases, which are critical in various biological processes including cell signaling and apoptosis . The inhibition of these enzymes can lead to therapeutic effects, particularly in cancer treatment.

Case Studies

  • In Vivo Studies : In a study involving animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins .
  • Toxicity Assessment : A toxicity study conducted on rats indicated that the compound has a no-observed-adverse-effect level (NOAEL) greater than 20 mg/kg/day, suggesting a favorable safety profile for further development .

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes within the body. The trifluoromethyl group enhances its binding affinity, allowing it to effectively modulate biological pathways associated with inflammation and cell proliferation.

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